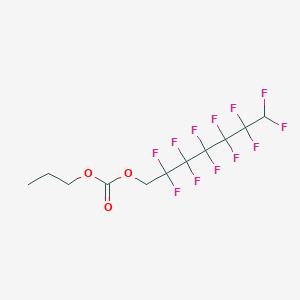
1H,1H,7H-Perfluorohexyl propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,7H-Perfluorohexyl propyl carbonate: is a fluorinated organic compound with the molecular formula C11H10F12O3 and a molecular weight of 418.18 g/mol . This compound is characterized by its unique structure, which includes a perfluorohexyl group attached to a propyl carbonate moiety. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,7H-Perfluorohexyl propyl carbonate typically involves the reaction of perfluorohexyl alcohol with propyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C6F13CH2OH+ClCOOCH2CH2CH3→C6F13CH2OCOOCH2CH2CH3+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1H,7H-Perfluorohexyl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, the carbonate group can be hydrolyzed to form perfluorohexyl alcohol and propyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or carbonates.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: Perfluorohexyl alcohol and propyl alcohol.
Reduction: Perfluorohexyl alcohol and propyl alcohol.
Substitution: Various esters or carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1H,1H,7H-Perfluorohexyl propyl carbonate is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique structure imparts hydrophobic and oleophobic properties to the resulting materials, making them useful in coatings and surface treatments.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also employed in the development of drug delivery systems due to its ability to form stable emulsions.
Medicine: The compound’s hydrophobic nature makes it suitable for use in medical devices that require non-stick surfaces. It is also explored for its potential in creating biocompatible coatings for implants and prosthetics.
Industry: this compound is used in the production of specialty chemicals, including lubricants and anti-corrosion agents. Its stability and resistance to harsh chemical environments make it valuable in industrial applications.
Mécanisme D'action
The mechanism of action of 1H,1H,7H-Perfluorohexyl propyl carbonate is primarily related to its ability to form stable, hydrophobic layers on surfaces. The perfluorohexyl group interacts with hydrophobic regions, while the carbonate group can form hydrogen bonds with other molecules. This dual functionality allows the compound to modify surface properties effectively.
Molecular Targets and Pathways:
Surface Modification: The compound targets hydrophobic regions on surfaces, forming a stable layer that resists water and oil.
Biocompatibility: In biological applications, the compound interacts with proteins and cell membranes to reduce adsorption and improve biocompatibility.
Comparaison Avec Des Composés Similaires
1H,1H,7H-Perfluorohexyl isopropyl carbonate: Similar structure but with an isopropyl group instead of a propyl group.
1H,1H,7H-Dodecafluoroheptyl acrylate: Contains a similar perfluorohexyl group but with an acrylate moiety.
Uniqueness: 1H,1H,7H-Perfluorohexyl propyl carbonate is unique due to its specific combination of a perfluorohexyl group and a propyl carbonate moiety. This combination imparts distinct hydrophobic and oleophobic properties, making it particularly useful in applications requiring surface modification and chemical resistance.
Propriétés
Formule moléculaire |
C11H10F12O3 |
|---|---|
Poids moléculaire |
418.18 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl propyl carbonate |
InChI |
InChI=1S/C11H10F12O3/c1-2-3-25-6(24)26-4-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)5(12)13/h5H,2-4H2,1H3 |
Clé InChI |
ROAFPHKWWCKWKC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


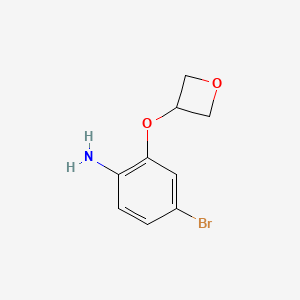
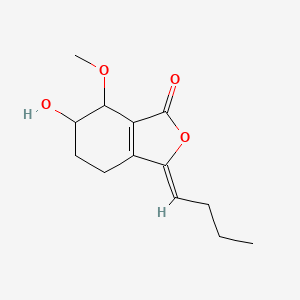
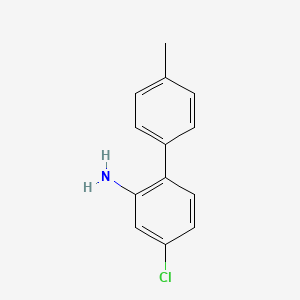
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
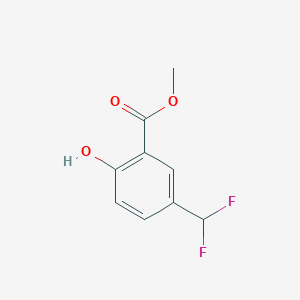
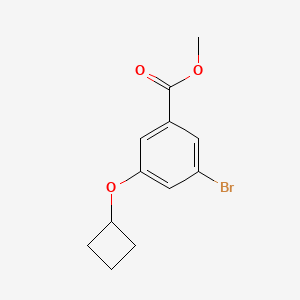

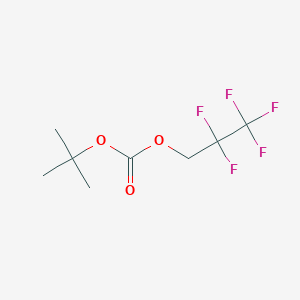
![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)

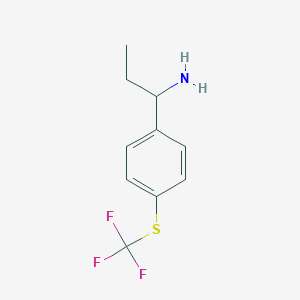
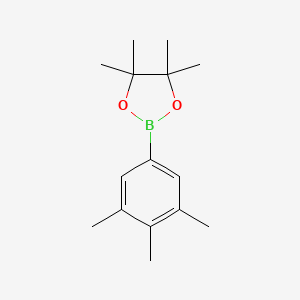
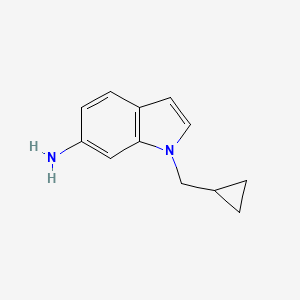
![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)
